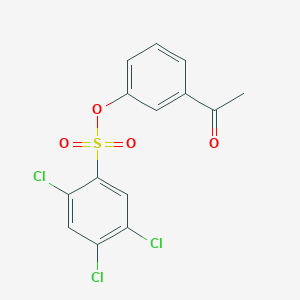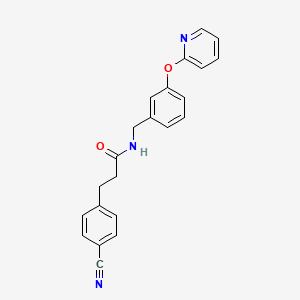
3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a chemical compound that belongs to the class of amides. It has been studied extensively due to its potential applications in scientific research. In
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Research into the synthesis and properties of compounds structurally related to 3-(4-cyanophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide has explored various synthetic routes and chemical behaviors. For instance, the palladium-promoted oxidative coupling has been a pivotal method in creating hydroxy-substituted benzo[b]carbazoloquinone cyanamides, highlighting the utility of pyridine hydrochloride for chemoselective cleavage in the presence of N-cyano groups (Knölker & O'sullivan, 1994). Additionally, the one-step synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine via condensation demonstrates the reactivity and versatility of related compounds (Harutyunyan et al., 2015).
Electrochemical Behavior
The electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines, which share functional group similarities, has been investigated, revealing complex reduction and oxidation pathways that lead to various cyclic and acyclic products depending on the reaction conditions (David et al., 1995).
Antiviral Activities
Compounds with structural motifs similar to this compound have been synthesized and tested for their antiviral activities. For example, derivatives of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one have shown promising activity against the H5N1 virus, indicating the potential for related compounds in antiviral research (Flefel et al., 2014).
Luminescent Properties
The study of benzothiazole derivatives, which are structurally related, has shown that such compounds can exhibit diverse luminescent properties. These findings suggest potential applications in the development of white-light-emitting devices, thereby indicating a possible research avenue for compounds like this compound in material science (Lu et al., 2017).
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c23-15-18-9-7-17(8-10-18)11-12-21(26)25-16-19-4-3-5-20(14-19)27-22-6-1-2-13-24-22/h1-10,13-14H,11-12,16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWOYBBYYFBLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

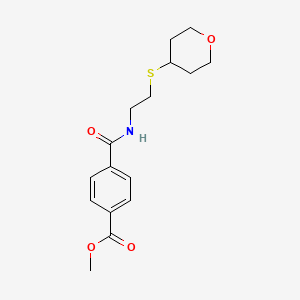
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2755146.png)
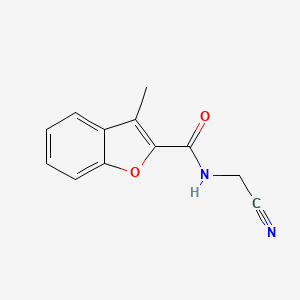
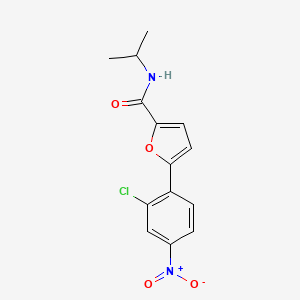
![4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B2755154.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-butoxyphenyl)-1H-pyrrol-3(2H)-one](/img/structure/B2755155.png)
![2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2755156.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2755157.png)
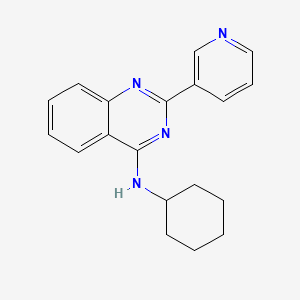
![1-(4-Bromophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2755161.png)
